molecular formula C17H17N3O4S B3678942 4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide

4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide

Cat. No. B3678942
M. Wt: 359.4 g/mol
InChI Key: LZYWKWHLJTYQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, commonly known as EMA401, is a small molecule drug that has gained attention in the scientific community for its potential applications in the treatment of chronic pain. EMA401 is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been shown to play a role in pain modulation.

Mechanism of Action

EMA401 works by selectively blocking the 4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, which is expressed on sensory neurons involved in pain transmission. By blocking the 4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, EMA401 inhibits the release of pro-inflammatory cytokines and neuropeptides, which are involved in pain signaling.
Biochemical and Physiological Effects:
EMA401 has been shown to have minimal off-target effects, as it selectively targets the 4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide. In preclinical studies, EMA401 has been shown to reduce pain without affecting motor function or causing sedation. Additionally, EMA401 has been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 8 hours in humans.

Advantages and Limitations for Lab Experiments

One advantage of EMA401 is its specificity for the 4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, which allows for targeted inhibition of pain signaling without affecting other physiological processes. However, one limitation is that EMA401 has only been tested in a limited number of animal models of pain, and its efficacy in other models has not been fully established.

Future Directions

For EMA401 research include further preclinical and clinical studies to determine its efficacy in other types of chronic pain, as well as studies to optimize dosing and administration. Additionally, researchers may investigate the potential for combining EMA401 with other pain medications to enhance its effects.

Scientific Research Applications

EMA401 has been the subject of numerous preclinical and clinical studies for its potential use in the treatment of chronic pain. In preclinical studies, EMA401 has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Clinical studies have shown promising results in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.

properties

IUPAC Name

4-ethoxy-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-3-24-15-8-7-12(10-14(15)20(22)23)16(21)19-17(25)18-13-6-4-5-11(2)9-13/h4-10H,3H2,1-2H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYWKWHLJTYQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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